molecular formula C14H9ClN4O5S B12590129 Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- CAS No. 642951-58-4

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-

Cat. No.: B12590129
CAS No.: 642951-58-4
M. Wt: 380.8 g/mol
InChI Key: LWGJGEOWGQJVAK-UHFFFAOYSA-N
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Description

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- is a complex organic compound characterized by the presence of multiple functional groups, including nitro, chloro, and thioxomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction is performed at mild temperatures and utilizes ultrasonic irradiation to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, is preferred due to their reusability and efficiency . The process is designed to be scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by base catalysts.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

642951-58-4

Molecular Formula

C14H9ClN4O5S

Molecular Weight

380.8 g/mol

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-nitrobenzamide

InChI

InChI=1S/C14H9ClN4O5S/c15-11-5-4-9(7-12(11)19(23)24)16-14(25)17-13(20)8-2-1-3-10(6-8)18(21)22/h1-7H,(H2,16,17,20,25)

InChI Key

LWGJGEOWGQJVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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